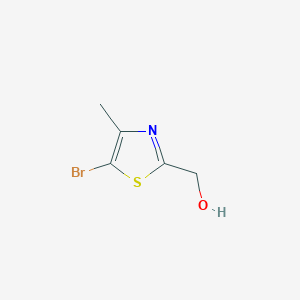

(5-Bromo-4-methylthiazol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-4-methyl-1,3-thiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNOS/c1-3-5(6)9-4(2-8)7-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXXLCJOJGHZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 5 Bromo 4 Methylthiazol 2 Yl Methanol and Structural Analogues

Strategic Approaches to the Thiazole (B1198619) Core Elaboration with Specific Substituents

The construction of the thiazole ring with desired substitution patterns is the cornerstone of synthesizing complex derivatives. While classic methods remain relevant, modern protocols offer improved efficiency, selectivity, and milder reaction conditions.

The Hantzsch thiazole synthesis, first described in 1887, remains a prominent and high-yielding method for constructing the thiazole ring. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com For instance, the reaction of chloroacetone (B47974) with thioacetamide (B46855) can produce 2,4-dimethylthiazole. wikipedia.org

The mechanism of the Hantzsch synthesis is a multistep pathway. It initiates with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring. chemhelpasap.comyoutube.com The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction. youtube.com

Modern refinements to the Hantzsch protocol focus on improving yields, simplifying procedures, and employing environmentally benign conditions. One such advancement is the use of a silica-supported tungstosilicic acid catalyst in a one-pot, three-component reaction of a 3-(bromoacetyl)-4-hydroxy-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes. mdpi.com This catalytic method works well under both conventional heating and ultrasonic irradiation, offering good to excellent yields of the corresponding thiazole derivatives. mdpi.com

Table 1: Comparison of Hantzsch Synthesis Protocols

| Protocol | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Classical Hantzsch | α-haloketone, Thioamide | Heating in a solvent like methanol (B129727) | Simple, high-yielding for many substrates. chemhelpasap.com |

| Catalytic One-Pot | 3-(bromoacetyl)-4-hydroxy-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilicic acid, Ultrasonic irradiation or heating | Environmentally friendly, reusable catalyst, good to excellent yields. mdpi.com |

| Microwave-Assisted | Propargyl bromides, Thioureas | Microwave irradiation | Rapid reaction times (minutes), high yields. organic-chemistry.org |

Beyond the Hantzsch synthesis, a variety of advanced cyclization strategies have been developed to afford thiazoles with high degrees of precision and functional group tolerance. These methods often involve multicomponent reactions or novel catalytic systems.

A notable example is a copper(I)-catalyzed three-component reaction involving thioamides, ynals, and alcohols. acs.org This method efficiently constructs functionalized thiazoles through the formation of new C–S, C–N, and C–O bonds in a single pot, demonstrating high step economy and good regioselectivity. acs.org Other innovative approaches include:

Domino Reactions : The reaction of propargyl bromides with thioureas under microwave irradiation provides a rapid synthesis of 2-aminothiazoles. organic-chemistry.org

Photocatalysis : Visible-light-induced reactions between enaminones and thioureas can form thiazoles at ambient temperature in the presence of oxygen, avoiding the need for metal catalysts. organic-chemistry.org

Electrochemical Cyclization : An electrochemical oxidative cyclization of enaminones with thioamides offers a green, metal- and oxidant-free pathway to thiazoles. organic-chemistry.org

Isocyanide-Based Methods : Base-induced cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC), with dithioates enables an efficient synthesis of 4,5-disubstituted thiazoles. organic-chemistry.org A regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles has also been achieved via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. nih.gov

Alkaline Earth Catalysis : Calcium-catalyzed chemo- and stereoselective synthesis of thiazoles can be achieved from propargyl alcohols and thioamides. nih.gov The mechanism involves the formation of an allene (B1206475) intermediate followed by a regioselective 5-exo dig cyclization. nih.gov

Table 2: Overview of Advanced Thiazole Cyclization Methodologies

| Method | Key Reagents | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Copper-Catalyzed 3-Component | Thioamide, Ynal, Alcohol | Copper(I) | High step economy, good regioselectivity. acs.org |

| Photocatalytic Cyclization | Enaminone, Thiourea | Visible light, O₂ | Metal-free, mild conditions, broad substrate scope. organic-chemistry.org |

| Electrochemical Cyclization | Enaminone, Thioamide | Electrochemical cell | Metal- and external oxidant-free. organic-chemistry.org |

| Calcium-Catalyzed Cyclization | Propargyl alcohol, Thioamide | Ca(OTf)₂ | Chemo- and stereoselective, can be performed solvent-free. nih.gov |

Regioselective Bromination Techniques for Thiazole Scaffolds

The introduction of a bromine atom onto the thiazole ring is a critical step for producing (5-Bromo-4-methylthiazol-2-yl)methanol. The position of halogenation is dictated by the electronic properties of the thiazole ring and its existing substituents.

The thiazole ring is an aromatic heterocycle, and its reactivity towards electrophiles is well-documented. wikipedia.org Theoretical calculations and experimental results show that the C5-position is the primary site for electrophilic substitution reactions like nitration and halogenation. slideshare.netyoutube.com The presence of an electron-donating group, such as the methyl group at the C4-position, further activates the ring towards electrophilic attack, reinforcing the preference for substitution at C5.

The synthesis of the complete family of bromothiazoles, including 5-bromothiazole (B1268178), has been achieved, often through sequential bromination and debromination steps to obtain specific isomers. lookchem.comnih.govacs.org For direct bromination, N-bromosuccinimide (NBS) is a common and effective reagent. A strategy for achieving regioselective C-5 halogenation in related heterocyclic systems involves the use of silylated derivatives, which can activate the ring towards specific substitution without requiring isolation of the intermediate. researchgate.net Another approach involves a decarboxylative bromination, where a carboxylic acid at the target position is replaced by a bromine atom, a method that has been successfully applied to aromatic carboxylic acids. researchgate.net

An alternative to post-cyclization halogenation is the incorporation of bromine during the ring-forming step. This can be achieved by using halogenated precursors in a classical or modified Hantzsch synthesis.

A prime example of this strategy involves the α-halogenation of a β-keto ester with a reagent like N-bromosuccinimide (NBS), immediately followed by cyclization with thiourea. organic-chemistry.org This two-step, one-pot sequence first generates the required α-bromo ketone in situ, which then directly participates in the thiazole ring formation. This method was successfully used to synthesize 2-amino-4-alkylthiazole-5-carboxylates from β-keto esters. organic-chemistry.org Similarly, the use of a 3-(bromoacetyl) derivative in a three-component reaction is another demonstration of incorporating the bromo-substituent from the outset. mdpi.com These approaches offer excellent control over the position of the bromine atom based on the structure of the initial carbonyl-containing reactant.

Introduction and Tailored Functionalization of the Hydroxymethyl Moiety

The final key structural element is the hydroxymethyl group at the C2 position. This functional group can be introduced either by building the ring from a precursor already containing it or by functionalizing the C2 position after the brominated thiazole ring has been formed.

A common and powerful strategy for functionalizing the C2 position of a thiazole is through deprotonation with a strong base, such as n-butyllithium, followed by reaction with an electrophile. slideshare.net The proton at C2 is the most acidic on the thiazole ring, facilitating regioselective metalation. wikipedia.org For the synthesis of this compound, a viable route would involve the treatment of 5-bromo-4-methylthiazole (B185254) with n-butyllithium to generate the 2-lithiated intermediate, which can then be quenched with formaldehyde (B43269) (H₂CO) to install the hydroxymethyl group.

Another widely used synthetic strategy is the reduction of a C2-carbonyl group, such as a carboxylic acid or an ester. For instance, a synthetic pathway to the related isomer, (2-bromo-4-methylthiazol-5-yl)methanol, starts from ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. chemicalbook.com The reduction of the ester functionality at the 5-position yields the corresponding primary alcohol. Applying this principle to the target molecule, one could envision a synthesis starting with a 2-carboxy- or 2-alkoxycarbonyl-4-methylthiazole derivative, which would first be brominated at the C5 position and then subjected to reduction using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final hydroxymethyl product. A synthesis for a pyrazole-thiazole hybrid molecule demonstrates a multi-step sequence starting from 2-Amino-4-methylthiazole-5-ethylcarboxylate, where the amino group is converted to a bromo group and the ester is subsequently modified, highlighting the utility of manipulating such functional handles. researchgate.net

Innovations in One-Pot and Multicomponent Synthesis for Thiazole Derivatives

The development of one-pot and multicomponent reactions (MCRs) for the synthesis of thiazole derivatives has gained significant traction due to their inherent efficiency, atom economy, and operational simplicity. wikipedia.orgnih.gov While a specific one-pot synthesis for this compound is not prominently documented, existing MCRs for substituted thiazoles offer a promising foundation for the development of such a route.

The classic Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide, remains a cornerstone of thiazole synthesis. cymitquimica.comnih.gov A multicomponent variation of this reaction could potentially assemble the target molecule from simpler starting materials in a single step. For instance, a reaction between a suitable brominated β-dicarbonyl compound, a source of ammonia, and a thiomethylating agent could be envisioned.

Recent advances have focused on developing more environmentally friendly and efficient MCRs. These often utilize catalysts and greener reaction media. For example, one-pot syntheses of highly substituted thiazoles have been reported using various catalytic systems. organic-chemistry.org The challenge in applying these methods to the synthesis of this compound lies in the selective introduction of the hydroxymethyl group at the C2 position while simultaneously controlling the substitution pattern at the C4 and C5 positions.

A potential multicomponent strategy could involve the reaction of an α-bromo-β-ketoester with thiourea and a protected formaldehyde equivalent. Subsequent deprotection would then yield the desired hydroxymethylthiazole. The feasibility of such a reaction would depend on the compatibility of the reactants and the ability to control the sequence of bond formations.

Comparative Analysis of Synthetic Efficiencies and Atom Economy in Different Routes

One-pot and multicomponent reactions are, in principle, the most atom-economical approaches. By combining multiple transformations in a single reaction vessel without isolating intermediates, these methods can significantly reduce waste, solvent usage, and reaction time. wikipedia.orgnih.gov A hypothetical MCR for this compound would likely have a much higher atom economy compared to a linear synthesis.

The following table provides a conceptual comparison of different potential synthetic strategies:

| Synthetic Strategy | Plausible Starting Materials | Number of Steps (Conceptual) | Potential Advantages | Potential Disadvantages | Estimated Atom Economy |

| Linear Synthesis via C2-Lithiation | 5-Bromo-4-methylthiazole, Formaldehyde | 2 | Potentially high-yielding final step. | Regioselectivity issues, use of pyrophoric reagents. | Moderate |

| Linear Synthesis via C2-Formyl Reduction | 2-Methyl-5-bromothiazole | 3-4 | Well-established reactions. | Multiple steps, potential for over-oxidation. | Low to Moderate |

| Linear Synthesis via Diazotization | 2-Amino-5-bromo-4-methylthiazole (B1282055) | 2-3 | Readily available starting material. | Harsh reaction conditions, potential for side reactions. mdpi.com | Low |

| One-Pot/Multicomponent Reaction | Simple acyclic precursors | 1 | High atom economy, operational simplicity. wikipedia.org | Requires significant methods development. | High |

Ultimately, the choice of the optimal synthetic route will depend on a variety of factors, including the desired scale of production, the availability and cost of starting materials, and the required purity of the final product. The development of an efficient one-pot or multicomponent reaction for the synthesis of this compound remains a desirable goal for synthetic chemists.

Elucidation of Chemical Transformations and Reactivity Profiles

Investigating Reactions Involving the Bromine Substituent

The bromine atom at the C5 position of the thiazole (B1198619) ring is a key handle for introducing structural diversity. Its reactivity is influenced by the electron-deficient nature of the thiazole heterocycle, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Mechanistic Studies of Nucleophilic Aromatic Substitution on the Brominated Thiazole Ring

The substitution of the bromine atom on the thiazole ring typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org Aromatic rings, generally nucleophilic, become susceptible to nucleophilic attack when substituted with electron-withdrawing groups. wikipedia.org In the context of 5-bromothiazoles, the heterocyclic ring itself acts as an electron-withdrawing entity, activating the carbon-bromine bond for attack by a nucleophile. This reaction is less common than electrophilic substitution but is a viable pathway for functionalizing electron-poor aromatic and heteroaromatic systems. libretexts.org

The SNAr mechanism involves two main steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the thiazole ring is temporarily broken in this step. libretexts.org The stability of this anionic intermediate is crucial, and the presence of the electron-withdrawing thiazole nitrogen helps to delocalize the negative charge. wikipedia.orglibretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the bromide ion, which is a good leaving group. libretexts.org

This pathway has been demonstrated in related 5-bromothiazole (B1268178) systems. For instance, 2-amino-5-bromo-4-methylthiazole (B1282055) undergoes nucleophilic substitution with various nucleophiles, such as amines and thiols, in the presence of a base and a polar aprotic solvent like DMF. Similarly, reactions on 2-aminothiazoles have been performed using a halogenation/nucleophilic substitution protocol to introduce sulfur and nitrogen-based nucleophiles at the 5-position. jocpr.com

| Reaction Type | Nucleophile | Typical Conditions | Product Class |

|---|---|---|---|

| Amine Substitution | Morpholine | NaHCO₃, DMF | 5-(Morpholin-4-yl)thiazole derivative |

| Thiol Substitution | Benzyl mercaptan | K₂CO₃, DMF, 80°C | 5-(Benzylthio)thiazole derivative |

| Hydrolysis | NaOH | THF/H₂O, reflux | Thiazole-5-carboxylic acid |

| Phenoxide Substitution | Phenols | Base (e.g., K₂CO₃), DMF | 5-Aryloxy-thiazole derivative |

Advanced Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Type Transformations)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, and the bromine atom of (5-Bromo-4-methylthiazol-2-yl)methanol serves as an excellent substrate for these transformations.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orglibretexts.org It has become a cornerstone of modern synthetic chemistry for creating aryl amines. youtube.com The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product. libretexts.orgyoutube.com Studies have shown the successful Pd-catalyzed Buchwald-Hartwig amination of 5-bromothiazoles with various amines, demonstrating the feasibility of this reaction on the target scaffold. researchgate.net The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often critical for achieving high efficiency. youtube.com

Sonogashira Coupling: The Sonogashira reaction is a widely used method for forming C(sp²)-C(sp) bonds by coupling aryl or vinyl halides with terminal alkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This transformation is highly valuable for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.org Given the reactivity of aryl bromides, this compound is an anticipated substrate for Sonogashira coupling, allowing for the introduction of various alkyne-containing moieties at the C5 position. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Suzuki Coupling: The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide. It is one of the most important methods for constructing C-C bonds due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. The bromine atom on the thiazole ring makes this compound a suitable coupling partner for various organoboron reagents, enabling the synthesis of a diverse array of 5-aryl or 5-vinyl thiazole derivatives.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Pd(0) catalyst + Phosphine Ligand (e.g., XPhos) |

| Sonogashira Coupling | C-C (sp²-sp) | Terminal Alkynes | Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) co-catalyst |

| Suzuki Coupling | C-C (sp²-sp²) | Aryl/Vinyl Boronic Acids or Esters | Pd catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) |

Comprehensive Analysis of Hydroxymethyl Group Transformations

The hydroxymethyl group at the C2 position is the second site of reactivity, offering numerous pathways for functional group interconversion and derivatization.

Controlled Oxidation and Reduction Pathways of the Primary Alcohol

The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid using a variety of reagents. Controlled oxidation to the aldehyde can be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or via TEMPO-catalyzed oxidation with sodium hypochlorite. google.com More forceful oxidation, for instance with potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), would lead to the formation of the corresponding carboxylic acid.

Conversely, the hydroxymethyl group can be formed through the reduction of the aldehyde or carboxylic acid (or its ester derivative). Sodium borohydride (B1222165) (NaBH₄) is a common reagent for reducing aldehydes to primary alcohols, while stronger reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of NaBH₄ and AlCl₃ are effective for reducing carboxylic acids and their esters. google.com

Derivatization Reactions: Esterification, Etherification, and Amidation

The hydroxymethyl group readily undergoes standard derivatization reactions common to primary alcohols.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding esters. This is a common strategy for protecting the alcohol group or for synthesizing biologically active ester derivatives.

Etherification: Ethers can be synthesized via methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Amidation: The formation of an amide bond from the hydroxymethyl group is typically a two-step process. The alcohol is first oxidized to the carboxylic acid as described above. The resulting carboxylic acid is then activated (e.g., using thionyl chloride to form the acyl chloride, or with coupling agents like EDC/HOBt) and reacted with a primary or secondary amine to form the desired amide.

Conversion of the Hydroxymethyl Group to Other Key Functionalities (e.g., Halides, Aldehydes, Carboxylic Acids)

The hydroxymethyl group is a versatile precursor for other important functional groups, enhancing the synthetic utility of the core molecule.

Conversion to Halides: The hydroxyl group can be converted into a good leaving group and substituted by a halide. Reagents like thionyl chloride (SOCl₂) are used to produce the corresponding chloromethyl derivative, while phosphorus tribromide (PBr₃) can be used to synthesize the bromomethyl analogue.

Conversion to Aldehydes: As detailed in section 3.2.1, controlled oxidation using reagents like PCC or Dess-Martin periodinane provides a direct route to 5-Bromo-4-methylthiazole-2-carbaldehyde. google.com The synthesis of related 2-thiazole carboxaldehydes has also been achieved from 2-bromothiazole (B21250) precursors via a Grignard reaction followed by formylation. google.com

Conversion to Carboxylic Acids: Strong oxidation of the hydroxymethyl group or oxidation of the intermediate aldehyde yields 5-Bromo-4-methylthiazole-2-carboxylic acid. researchgate.net The hydrolysis of a corresponding ester or nitrile can also be employed to generate the carboxylic acid. researchgate.net

| Starting Group | Target Functionality | Typical Reagent(s) |

|---|---|---|

| -CH₂OH | -CHO (Aldehyde) | PCC; TEMPO/NaOCl; Dess-Martin periodinane |

| -CH₂OH | -COOH (Carboxylic Acid) | KMnO₄; Jones Reagent (CrO₃/H₂SO₄) |

| -CH₂OH | -CH₂Cl (Chloride) | SOCl₂ |

| -CH₂OH | -CH₂Br (Bromide) | PBr₃ |

| -CH₂OH | -CH₂OC(O)R (Ester) | Acyl Chloride/Anhydride, Base |

| -CH₂OH | -CH₂OR (Ether) | 1. NaH; 2. Alkyl Halide |

Intrinsic Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle containing sulfur and nitrogen atoms, which impart a unique electronic distribution and reactivity profile. The nitrogen atom acts as a weak base, while the sulfur atom can participate in resonance stabilization. The positions on the thiazole ring exhibit distinct electronic characteristics; the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C5 position is relatively electron-rich and is the preferred site for electrophilic substitution, especially when an electron-donating group is present at the C2 position. pharmaguideline.comias.ac.inglobalresearchonline.net

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic nature of the thiazole ring, which is modulated by its substituents.

Electrophilic Additions:

In general, electrophilic substitution on the thiazole ring is less facile than on more electron-rich five-membered heterocycles like pyrrole (B145914) or furan. However, the presence of activating groups can promote such reactions. For this compound, the 4-methyl group is an electron-donating group, which would typically enhance the electron density of the ring and facilitate electrophilic attack. The hydroxymethyl group at the C2 position, while having an electron-withdrawing inductive effect, can also potentially act as an activating group through its oxygen lone pair, though this effect is less pronounced than that of an amino or hydroxyl group.

The primary site for electrophilic attack on a thiazole ring is the C5 position. pharmaguideline.com However, in the target molecule, this position is already occupied by a bromine atom. Therefore, electrophilic substitution at C5 would require the displacement of the bromine, a reaction known as ipso-substitution. The feasibility of such a reaction would depend on the nature of the incoming electrophile and the reaction conditions. Alternatively, electrophilic attack could potentially occur at the C4 position, though this is generally less favored.

Nucleophilic Additions:

The C2 position of the thiazole ring is inherently electron-deficient and is thus the most likely site for nucleophilic attack. pharmaguideline.com The presence of the hydroxymethyl group at this position in this compound could influence this reactivity. Nucleophilic attack at C2 could potentially lead to the displacement of the hydroxymethyl group if it were converted into a better leaving group.

Furthermore, the bromine atom at the C5 position represents a site for potential nucleophilic aromatic substitution (SNAr). While halogens on aromatic rings are generally unreactive towards nucleophiles, the electron-withdrawing nature of the thiazole ring can facilitate such reactions, particularly with strong nucleophiles. The outcome of such reactions would be the replacement of the bromine atom with the incoming nucleophile.

A summary of the expected reactivity is presented in the table below:

| Reaction Type | Position on Thiazole Ring | Influencing Factors | Potential Outcome |

| Electrophilic Substitution | C5 | Electron-donating 4-methyl group, pre-existing bromo substituent | Ipso-substitution of bromine |

| Nucleophilic Addition/Substitution | C2 | Electron-deficient nature of C2 | Displacement of the hydroxymethyl group (if activated) |

| Nucleophilic Aromatic Substitution | C5 | Electron-withdrawing nature of the thiazole ring and the bromo substituent | Replacement of the bromine atom |

While the thiazole ring is generally stable due to its aromaticity, it can undergo ring-opening and rearrangement reactions under specific and often harsh conditions.

Ring-Opening Reactions:

One of the known methods for cleaving the thiazole ring is through reductive desulfurization. Treatment with reducing agents like Raney nickel can lead to the cleavage of the carbon-sulfur bonds, resulting in the complete degradation of the heterocyclic ring. pharmaguideline.com For this compound, such a reaction would likely lead to the formation of an acyclic amino alcohol derivative, with the loss of the sulfur and bromine atoms.

The thiazole ring can also be susceptible to cleavage under strongly basic or acidic conditions, although this is less common. The specific substituents on the ring can influence its stability towards such conditions.

Rearrangement Processes:

Rearrangement reactions of the thiazole ring itself are not widely documented under general conditions. However, rearrangements involving the substituents are more plausible. For instance, under certain conditions, a rearrangement involving the migration of the hydroxymethyl group or the methyl group could potentially occur, although this would likely require high energy input or specific catalytic systems.

More common are rearrangements that occur during the synthesis of thiazoles, such as the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide. While this is a synthetic route, understanding the mechanism can provide insights into potential reverse or rearrangement pathways.

Multi-Substituent Interplay and Its Influence on Reactivity

5-Bromo Group: The bromine atom is an electronegative and electron-withdrawing group via the inductive effect (-I effect). It deactivates the ring towards electrophilic attack but also makes the C5 position a potential site for nucleophilic aromatic substitution. Its presence is a key determinant of the molecule's reactivity profile.

4-Methyl Group: The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect (+I effect). It increases the electron density of the thiazole ring, thereby activating it towards electrophilic attack. It also exerts a steric influence on the adjacent C5 and N3 positions.

The combination of these substituents leads to a nuanced reactivity pattern. The activating effect of the 4-methyl group is counteracted by the deactivating effects of the 5-bromo and 2-hydroxymethyl groups. The ultimate regioselectivity of any reaction will be determined by the dominant electronic and steric factors in play.

The following table summarizes the individual and combined effects of the substituents on the reactivity of the thiazole ring:

| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |

| 5-Bromo | -I (electron-withdrawing) | Moderate | Deactivates towards electrophilic attack; potential site for nucleophilic substitution. |

| 4-Methyl | +I (electron-donating) | Moderate | Activates towards electrophilic attack; steric hindrance at adjacent positions. |

| 2-Hydroxymethyl | -I (inductive), +M (resonance) | Moderate | Ambivalent electronic effect; reactive hydroxyl group; potential for chelation. |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are at the forefront of modern chemical research, offering a microscopic view of molecular systems. For (5-Bromo-4-methylthiazol-2-yl)methanol, these methods unravel the intricacies of its electronic architecture and inherent reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Electronic Properties

Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high precision. These geometric parameters are fundamental to understanding the molecule's stability and conformational preferences.

Energetic properties, such as the total energy and heat of formation, can also be calculated, providing a quantitative measure of the compound's stability. Furthermore, DFT allows for the calculation of a wide array of electronic properties that govern the molecule's behavior.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| Dipole Moment | Data not available in search results | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Polarizability | Data not available in search results | Describes the deformability of the electron cloud in an electric field, affecting intermolecular forces. |

| Ionization Potential | Data not available in search results | The energy required to remove an electron, indicating the molecule's propensity to be oxidized. |

| Electron Affinity | Data not available in search results | The energy released upon adding an electron, reflecting the molecule's ability to be reduced. |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the locations of the HOMO and LUMO on the thiazole (B1198619) ring, the bromine atom, and the methanol (B129727) substituent would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Stabilizing Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It partitions the complex molecular wave function into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. For this compound, NBO analysis can quantify the delocalization of electron density, revealing important stabilizing interactions.

Molecular Reactivity and Stability Assessments

Building upon the foundational electronic structure calculations, more advanced computational techniques can be employed to map out the reactive landscape of this compound.

Electrostatic Potential Surface Mapping for Reactive Site Identification

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is generated by calculating the electrostatic potential at the electron density surface of the molecule. Different colors are used to represent regions of varying potential.

Typically, regions of negative electrostatic potential (often colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas correspond to sites with a high density of lone pair electrons, such as the nitrogen and oxygen atoms in this compound. Conversely, regions of positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. These sites often include hydrogen atoms attached to electronegative atoms. The MEP surface provides a clear, intuitive guide to the reactive sites of the molecule.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights that are often difficult to obtain experimentally. For key transformations involving this compound, such as oxidation of the methanol group or nucleophilic substitution at the bromine-bearing carbon, reaction pathway modeling can be employed.

This process involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS) structure for each step of the reaction is located. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry and energy of the transition state are critical for understanding the reaction mechanism and calculating the reaction rate. By mapping the entire energy profile of a reaction, chemists can predict the feasibility of a proposed transformation and identify potential side reactions.

Despite a comprehensive search for scientific literature and data, specific advanced computational and theoretical investigations focusing solely on the chemical compound This compound are not available in the public domain. Detailed research findings, including data on conformational analysis and intermolecular interactions for this particular molecule, have not been published.

Therefore, it is not possible to provide a thorough and scientifically accurate article with the requested detailed data tables and research findings as per the specified outline. Information on related thiazole derivatives exists, but this would not meet the strict requirement of focusing exclusively on "this compound".

Future Research Trajectories and Interdisciplinary Outlook in Thiazole Chemistry

Discovery and Optimization of Novel Synthetic Pathways to Functionalized Thiazoles

The Hantzsch synthesis, though a classic and widely used method for creating the thiazole (B1198619) ring, often faces limitations such as the need for α-halocarbonyls, which may not be readily available, and sometimes harsh reaction conditions. bepls.comnih.gov Future research is increasingly directed toward overcoming these challenges by developing novel, more versatile synthetic protocols.

A primary goal is the efficient synthesis of highly substituted thiazoles. The development of one-pot, multi-component reactions is a significant trend, offering advantages in terms of atom economy and reduced purification steps. bepls.comresearchgate.net For instance, methods that utilize aldehydes, amines, and elemental sulfur catalyzed by copper salts represent a promising avenue for creating diverse thiazole derivatives. nih.gov Another area of intense research involves expanding the substrate scope beyond traditional precursors. Modified Gewald reactions, for example, have shown that the choice of nitrile precursor can selectively yield either a thiazole or a thiophene (B33073), demonstrating the potential for substrate-controlled synthetic outcomes. nih.gov

Furthermore, the use of innovative reagents and catalysts continues to expand the synthetic toolkit. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for the construction of thiazole-based heterocycles like 1,2,4-triazoles and 1,3,4-oxadiazoles, a strategy that is readily adaptable to thiazole synthesis. acs.org The development of metal-free and oxidant-free reaction strategies is also a key objective, aligning with broader goals of sustainable chemistry. acs.org Research in this area will likely focus on creating robust and regioselective methods for producing complex thiazoles, enabling the synthesis of specific targets like (5-Bromo-4-methylthiazol-2-yl)methanol from more accessible starting materials.

Table 1: Comparison of Traditional and Emerging Thiazole Synthetic Methods

| Method | Precursors | Advantages | Challenges & Future Research Focus |

|---|---|---|---|

| Hantzsch Synthesis | α-halocarbonyls, Thioamides | Well-established, versatile | Limited availability of α-halocarbonyls, harsh conditions. bepls.comnih.gov |

| Modified Gewald Reaction | α-substituted acetonitriles, Aldehyde precursors | Substrate-controlled selectivity (thiazole vs. thiophene) | Requires deeper mechanistic understanding to predict outcomes. nih.gov |

| Multi-Component Reactions | Aldehydes, Amines, Sulfur source | High atom economy, operational simplicity, reduced waste. bepls.comnih.gov | Optimization of catalyst systems, expansion of component scope. |

| Microwave-Assisted Synthesis | Various (e.g., heteroaryl carbonitriles, benzohydrazides) | Rapid reaction times, high yields, scalability. acs.orgnih.gov | Adapting protocols for a wider range of functionalized thiazoles. |

In-Depth Mechanistic Investigations of Complex Thiazole-Forming Reactions

A profound understanding of reaction mechanisms is critical for the optimization of existing synthetic methods and the rational design of new ones. While the general mechanism of cornerstone reactions like the Hantzsch synthesis is understood to proceed through nucleophilic attack followed by dehydration, the precise transition states and intermediates for more complex and novel thiazole-forming reactions remain areas for active investigation. nih.govresearchgate.net

Future research will increasingly rely on a combination of advanced spectroscopic techniques and kinetic analysis to probe these reactions. For example, in the modified Gewald reaction, the substitution pattern on the nitrile precursor dictates whether the reaction yields a thiazole or a thiophene. nih.gov Elucidating the mechanistic switch that governs this selectivity is a key research question. It is hypothesized that steric hindrance can block the typical Gewald pathway, redirecting the reaction toward thiazole formation, but in-depth studies are needed to confirm the predominant pathway and the conditions under which alternative mechanisms might operate. nih.gov

The investigation of reaction intermediates, such as the imino thioether and hydroxythiazoline in the Hantzsch synthesis, provides crucial insights. nih.gov Isolating and characterizing these transient species, where possible, or detecting them through in-situ monitoring can validate proposed mechanistic pathways. Such detailed knowledge allows chemists to suppress side reactions, improve yields, and control regioselectivity, which is particularly important when synthesizing polysubstituted thiazoles where multiple isomers are possible.

Expansion of Synthetic Utility in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are becoming central to modern synthetic chemistry, and the synthesis of thiazoles is no exception. bepls.comresearchgate.net Future research trajectories will heavily emphasize the development of environmentally benign methodologies that reduce waste, avoid hazardous materials, and improve energy efficiency. nih.gov

Key areas of focus include:

Green Solvents: Moving away from hazardous organic solvents toward water or ethanol (B145695) is a significant goal. bepls.commdpi.com Research has demonstrated the feasibility of synthesizing thiazole derivatives in aqueous media, often with the benefit of simplified product isolation. bepls.com

Alternative Energy Sources: Microwave irradiation and ultrasonic synthesis are being increasingly employed to accelerate thiazole-forming reactions. researchgate.netnih.gov These techniques offer advantages in scalability, cost-effectiveness, and often lead to higher yields in shorter reaction times compared to conventional heating. bepls.com

Recyclable Catalysts: The development of reusable catalysts, such as biocatalysts like cross-linked chitosan (B1678972) hydrogels, represents a major step toward sustainable synthesis. researchgate.netmdpi.com These catalysts can be recovered and reused multiple times without a significant loss of efficiency, minimizing waste and production costs. mdpi.com

Applying these green principles to the production of foundational building blocks like this compound is a critical objective. By designing sustainable pathways to such versatile intermediates, the environmental impact of manufacturing more complex, high-value molecules can be significantly reduced.

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Technique | Description | Advantages |

|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Rapid, high yields, scalability, cost-effective. researchgate.netnih.gov |

| Ultrasonic Synthesis | Use of ultrasound to induce chemical reactions. | Enhanced reaction rates, mild conditions, high yields. researchgate.netmdpi.com |

| Green Solvents | Employing environmentally benign solvents like water or ethanol. | Reduced toxicity and environmental pollution, safer handling. bepls.commdpi.com |

| Recyclable Biocatalysts | Using recoverable and reusable catalysts (e.g., chitosan hydrogel). | Minimized waste, cost-effective, sustainable. mdpi.com |

| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding reagents. | Reduced waste, high efficiency, simple post-processing. bepls.comresearchgate.net |

Synergistic Approaches Integrating Computational Chemistry with Experimental Synthesis

The integration of computational chemistry with experimental synthesis offers a powerful, synergistic approach to advancing thiazole chemistry. nih.gov Density Functional Theory (DFT) calculations, molecular docking, and other computational tools are becoming indispensable for predicting reaction outcomes, understanding molecular properties, and designing novel compounds. nih.gov

Future research will leverage this synergy in several key ways:

Rationalizing Reaction Mechanisms: Computational modeling can map potential energy surfaces, identify transition states, and calculate activation barriers for complex reactions. This provides a theoretical framework that complements experimental mechanistic studies, helping to explain observed selectivity and reactivity, such as why certain precursors favor thiazole over thiophene formation. nih.gov

Predicting Molecular Properties: DFT and other methods can be used to calculate the electronic properties of thiazole derivatives. nih.gov This is crucial for understanding the reactivity of specific positions on the thiazole ring, for instance, predicting that the C5 position is typically favored for electrophilic substitution and the C2 position for nucleophilic attack. nih.govchemicalbook.com

In Silico Screening and Drug Design: For medicinal chemistry applications, molecular docking studies can predict the binding affinity of novel thiazole derivatives to biological targets, such as enzymes or receptors. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. As seen in the development of antifungal agents, docking can correlate structural features, like substituents on the thiazole ring, with affinity for a target enzyme. mdpi.com

This integrated approach allows for a more targeted and efficient research cycle. Experimental results provide data to refine computational models, while computational insights guide the design of more effective experiments, accelerating the discovery and optimization of functionalized thiazoles like this compound for a variety of applications.

Table 3: Role of Computational Methods in Thiazole Chemistry

| Computational Method | Application in Thiazole Chemistry | Research Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic properties, calculating reaction energies, modeling reaction mechanisms. nih.govnih.gov | Rational design of synthetic pathways, prediction of reactivity. |

| Molecular Docking | Simulating the interaction of thiazole derivatives with biological targets (e.g., enzymes). nih.govmdpi.com | Prioritization of compounds for synthesis, understanding structure-activity relationships. |

| Pharmacophore Modeling | Identifying key structural features required for biological activity. mdpi.com | Design of new lead compounds with improved potency. |

| In Silico ADME Prediction | Predicting absorption, distribution, metabolism, and excretion properties. researchgate.net | Early assessment of drug-likeness, guiding lead optimization. |

Q & A

Basic: What are the optimal synthetic conditions for preparing (5-Bromo-4-methylthiazol-2-yl)methanol?

Methodological Answer:

The synthesis typically involves refluxing precursors in ethanol with catalysts like KOH, followed by acidification. For example, analogous brominated heterocycles are synthesized by heating reagents (e.g., hydrazine hydrate) in ethanol under reflux for 5 hours, monitored via TLC for reaction completion . Post-reaction, the product is isolated by filtration and recrystallized from ethanol. Adjusting reaction time, temperature, and stoichiometry of brominating agents (e.g., NBS or Br₂) may optimize yield.

Advanced: How can contradictions in NMR or crystallographic data for this compound be resolved?

Methodological Answer:

Contradictions in spectral or structural data require iterative refinement. For crystallography, use programs like SHELXL to refine atomic coordinates against high-resolution data, ensuring low R-factors (<0.05) . For NMR discrepancies, cross-validate assignments using 2D techniques (COSY, HSQC) and compare with computed spectra (e.g., DFT). Mass spectrometry (HRMS) can confirm molecular ion peaks, as seen in analogs with exact mass data (e.g., 233.9621 g/mol for related bromothiazoles) .

Basic: Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify substituents on the thiazole ring (e.g., methyl and bromine environments).

- IR Spectroscopy : Confirm hydroxyl (-OH) and C-Br stretches (~550 cm⁻¹).

- Mass Spectrometry (ESI/HRMS) : Validate molecular formula (e.g., C₆H₈BrNOS for related structures) .

- X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., bromine positioning) .

Advanced: How can the crystal structure of this compound be analyzed for packing interactions?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELXS/SHELXD for structure solution and SHELXL for refinement, ensuring data-to-parameter ratios >15 . Visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) with ORTEP-3 , which provides thermal ellipsoid plots and packing diagrams . For disordered regions, apply constraints or split-site modeling .

Advanced: What strategies mitigate impurities during synthesis?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

- Reagent Quality : Ensure anhydrous conditions and freshly distilled solvents to avoid side reactions.

- Analytical Monitoring : Employ TLC (Rf tracking) and HPLC to detect intermediates/byproducts .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

Brominated thiazoles are typically soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests under varying pH/temperature show degradation via bromine displacement; store at -20°C under inert atmosphere . Analogous compounds (e.g., 5-bromo-2-chloro-4’-ethoxydiphenylmethane) exhibit similar trends .

Advanced: How can computational methods predict reactivity or spectroscopic behavior?

Methodological Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and vibrational frequencies .

- PubChem Data : Cross-reference with canonical SMILES or InChI keys (e.g., FEZSGAFZKJQXDM for related triazoles) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.